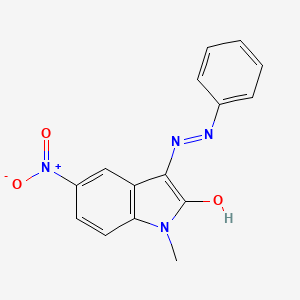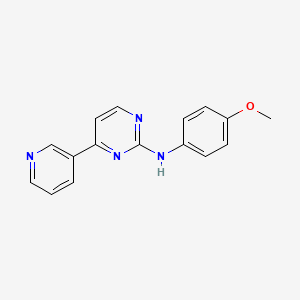![molecular formula C21H15NO5 B6089411 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is a chemical compound that belongs to the family of dibenzo[b,f]oxepine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine involves its binding to the dopamine receptors in the brain. This leads to the activation of various signaling pathways, which can modulate the release and uptake of dopamine. The exact mechanism of action is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine are mainly related to its interaction with the dopamine receptors. It has been shown to increase dopamine release in certain brain regions, such as the striatum, while decreasing it in others, such as the prefrontal cortex. This can lead to various behavioral and cognitive effects, such as improved motor function, altered attention, and increased motivation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine in lab experiments include its high affinity for dopamine receptors, its well-defined chemical structure, and its potential applications in pharmacology. However, its limitations include its low solubility in water, its potential toxicity, and its complex synthesis method.
Future Directions
There are several future directions for the research on 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine. These include the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, the development of more efficient synthesis methods, the exploration of its interactions with other neurotransmitter systems, and the evaluation of its safety and toxicity profiles.
Conclusion:
In conclusion, 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis method of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine involves several steps, including the condensation of 3-methoxyphenol with 2-nitrobenzaldehyde, followed by the cyclization of the resulting intermediate with 1,2-dichlorobenzene. The final product is obtained through reduction with sodium borohydride. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine has been widely used in scientific research for its potential applications in pharmacology. It has been shown to have a high affinity for dopamine receptors, particularly the D1 and D2 subtypes. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and addiction.
properties
IUPAC Name |
4-(3-methoxyphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-16-6-4-7-17(13-16)26-20-11-15(22(23)24)12-21-18(20)10-9-14-5-2-3-8-19(14)27-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPYCCJCNCZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)


![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)